N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of significant interest due to its unique structural components and potential applications in various fields such as chemistry, biology, and medicine. Its multifaceted nature makes it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: : This step involves the cyclization of a suitable hydrazide with an aldehyde or ketone in the presence of an acidic catalyst.
Introduction of the Trifluoromethyl Group: : This is achieved through electrophilic or nucleophilic trifluoromethylation reactions.
Formation of the Pyrrole Group: : Pyrrole formation is typically carried out via a Paal-Knorr synthesis.
Amide Bond Formation: : This step involves coupling the pyrrole derivative with a suitable benzoyl chloride under basic conditions to form the final compound.
Industrial Production Methods: Industrial-scale production of this compound would likely involve optimization of these synthetic routes to improve yield, reduce reaction time, and ensure scalability. Techniques such as continuous flow chemistry and microwave-assisted synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound may undergo oxidation reactions at the methyl group of the triazole ring.
Reduction: : Reduction reactions could target the carbonyl group in the triazole ring.
Substitution: : Substitution reactions might occur at the trifluoromethyl group or the pyrrole ring.
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophilic substitution with reagents like alkyl halides.
Major Products: The reactions typically yield derivatives of the original compound with modified functional groups, potentially enhancing or altering its biological activity.
Scientific Research Applications
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide has been explored in various scientific domains:
Chemistry: : Its unique structure makes it an interesting subject for studying reaction mechanisms and exploring new synthetic methodologies.
Biology: : The compound's potential biological activity could be leveraged in studying enzyme inhibition or as a probe for biological pathways.
Medicine: : Preliminary studies might explore its potential as a pharmaceutical agent, especially targeting specific receptors or enzymes.
Industry: : It could be used in the development of novel materials or as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The exact mechanism of action of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide largely depends on its application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl and triazole groups could enhance binding affinity to certain molecular targets, while the pyrrole ring might contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Compared to other compounds with similar structural motifs, such as N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-indol-1-yl)benzamide or N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-imidazol-1-yl)benzamide, N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide stands out due to the distinct electronic properties imparted by the trifluoromethyl group, which can influence its reactivity and binding interactions.
List of Similar Compounds
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-indol-1-yl)benzamide
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-imidazol-1-yl)benzamide
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyridin-1-yl)benzamide
This compound is a fascinating compound with diverse potential applications across multiple scientific disciplines. Its synthesis, reactivity, and unique structural features make it a valuable subject of study.
Properties
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O2/c1-23-15(17(18,19)20)22-25(16(23)27)11-8-21-14(26)12-4-6-13(7-5-12)24-9-2-3-10-24/h2-7,9-10H,8,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJWGXSLELCIPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(C=C2)N3C=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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